

Technical Support Center: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

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Compound of Interest

Compound Name: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

CAS No.: 98769-81-4

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A Guide to Overcoming Formulation Challenges for Researchers

Welcome to the technical support resource for **(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine**. This molecule is the (S,S)-enantiomer of Reboxetine, known to be the more potent inhibitor of the norepinephrine transporter.^{[1][2]} As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to navigate the common formulation hurdles encountered during pre-clinical and research-phase development.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating part of your workflow. For clarity, the compound will be referred to as (S,S)-Reboxetine throughout this guide.

Section 1: Physicochemical Properties & Initial Handling

A thorough understanding of a molecule's fundamental properties is the bedrock of successful formulation development.

FAQ 1: What are the core physicochemical properties of (S,S)-Reboxetine that I should be aware of before starting my experiments?

Understanding the lipophilicity, pKa, and solubility profile is critical. (S,S)-Reboxetine is a lipophilic molecule with a basic nitrogen atom on the morpholine ring, which dictates its solubility behavior. These properties are summarized below.

Property	Value	Implication for Formulation	Source
Molecular Formula	C ₁₉ H ₂₃ NO ₃	-	[3]
Molecular Weight	313.4 g/mol	Essential for calculating molar concentrations.	[3]
LogP	3.1 - 3.28	Indicates high lipophilicity and likely poor aqueous solubility of the free base.	[3]
pKa (Strongest Basic)	~7.91	The morpholine nitrogen is protonated at physiological pH, suggesting pH-dependent solubility. Salt formation is a viable strategy.	
Polar Surface Area	39.7 Å ²	Suggests good potential for membrane permeability.	
Form	Racemic mixture is a solid.	Physical form impacts handling and dissolution rate.	

Section 2: Solubility and Solution Preparation

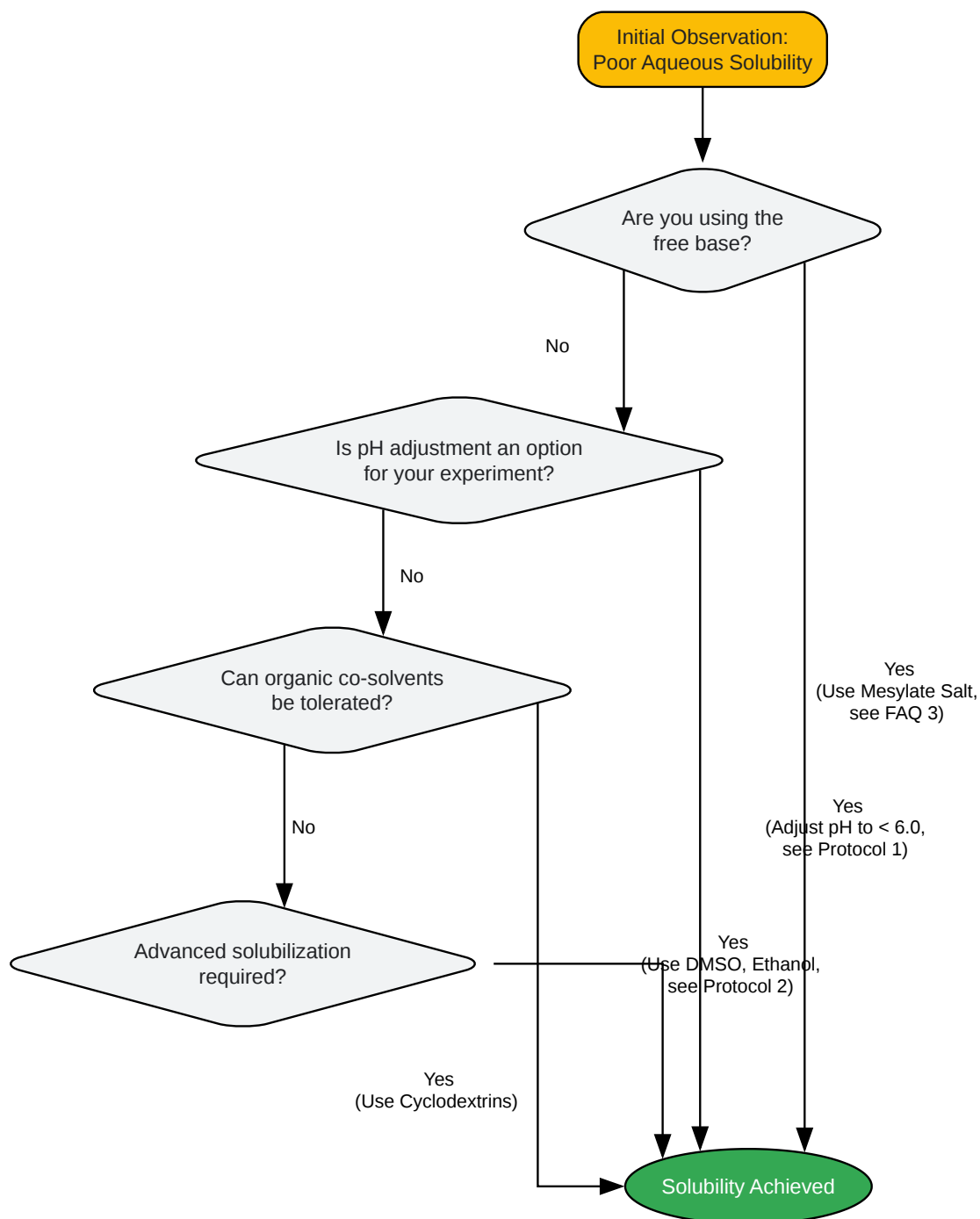
Poor aqueous solubility is one of the most common challenges for molecules with a high LogP, such as (S,S)-Reboxetine.

FAQ 2: My (S,S)-Reboxetine free base is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the cause and how can I resolve this?

Causality: The high LogP (~3.1) signifies that the molecule is inherently "oily" or lipophilic and prefers non-polar environments over water. The predicted aqueous solubility of the free base is very low, in the range of 0.022 g/L. At neutral pH, while a portion of the basic morpholine ring is protonated, it is not sufficient to overcome the lipophilicity of the large aromatic structure.

Troubleshooting Workflow:

Below is a decision-making workflow for addressing solubility issues. Start with the simplest methods (pH adjustment, salt form) before moving to more complex excipients.



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Caption: Troubleshooting workflow for poor solubility.

FAQ 3: I have the mesylate salt of Reboxetine. What is its expected aqueous solubility?

The mesylate salt form significantly improves aqueous solubility. Published data indicates a solubility of approximately 8-10 mg/mL in aqueous buffers like PBS (pH 7.2).[4] Using a salt form is a highly effective and common strategy for increasing the solubility of basic compounds. [5]

Protocol 1: pH-Dependent Solubilization of (S,S)-Reboxetine Free Base

This protocol leverages the basic pKa of the morpholine ring. By lowering the pH, the nitrogen becomes protonated, forming a soluble salt in situ.

- Prepare a 10x stock of your desired buffer (e.g., phosphate, citrate) without pH adjustment.
- Weigh the required amount of (S,S)-Reboxetine free base into a sterile container.
- Add a small volume of 0.1 M HCl dropwise while stirring until the solid dissolves completely. The target pH should be between 4.0 and 5.0.
- Add the 10x buffer stock to achieve the final desired buffer concentration.
- Adjust the final volume with sterile, purified water.
- Measure the final pH of the solution and document it. Be aware that raising the pH back towards neutral may cause precipitation.
- Sterile filter the final solution through a 0.22 μm filter if required for biological experiments.

Protocol 2: Preparation of a Concentrated Stock Solution using Organic Co-solvents

This is the most common method for in vitro experiments where a small volume of organic solvent is tolerable.

- Select a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. The solubility of reboxetine mesylate in DMSO is approximately 20 mg/mL.[4]

- Weigh the (S,S)-Reboxetine (either free base or salt) into a volumetric flask.
- Add the organic solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or vortexing can be applied if necessary.
- Once fully dissolved, bring the solution to the final volume with the same solvent.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- Experimental Use: When preparing your working solution, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.

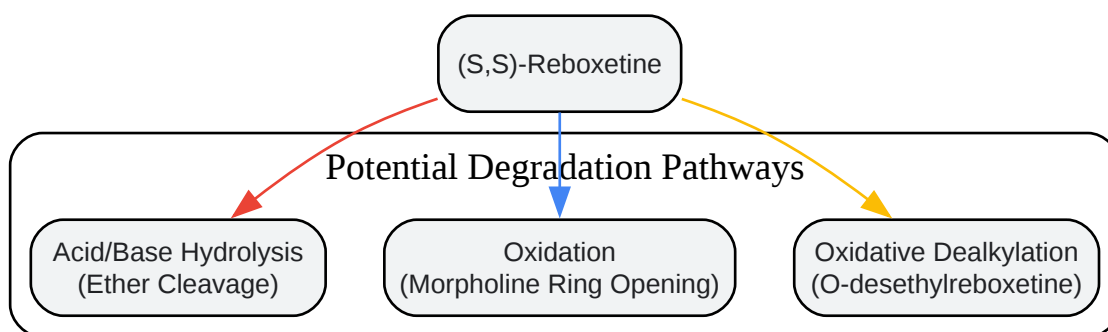
Section 3: Stability Challenges

Ensuring the compound remains intact throughout your experiment is crucial for data integrity.

FAQ 4: I am concerned about the stability of (S,S)-Reboxetine in my formulation. What are the potential degradation pathways?

Causality: The chemical structure of (S,S)-Reboxetine contains several moieties susceptible to degradation under certain conditions:

- Ether Linkage: The aryloxy-phenylmethyl bond can be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally stable at neutral pH.
- Morpholine Ring: This ring can be a target for oxidative metabolism.
- Ethoxy Group: The ethyl group on the phenoxy ring is a primary site of metabolism by cytochrome P450 enzymes (specifically CYP3A4), leading to O-dealkylation.^{[3][6]} While this is a metabolic process, it highlights a potential site for oxidative degradation under in vitro conditions with oxidizing agents.



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Caption: Potential chemical degradation pathways of (S,S)-Reboxetine.

Protocol 3: Basic Forced Degradation Study

This protocol helps identify conditions that may compromise the stability of your compound.

- Prepare Solutions: Prepare solutions of (S,S)-Reboxetine (~1 mg/mL) in five separate conditions:
 - 0.1 M HCl (Acidic Hydrolysis)
 - 0.1 M NaOH (Basic Hydrolysis)
 - 3% Hydrogen Peroxide (Oxidative)
 - Deionized Water (Neutral/Control)
 - Deionized Water (Photolytic - expose to light, wrap control in foil)
- Incubation: Incubate the solutions (except the photolytic sample) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
- Sampling & Analysis: At each time point, take an aliquot from each solution. Neutralize the acidic and basic samples before analysis.
- Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).

- Interpretation: A significant decrease (>10%) in the parent peak area or the appearance of major new peaks indicates instability under those conditions. This information can guide you in selecting appropriate buffers and storage conditions for your formulation.

Section 4: Bioavailability & Permeability

FAQ 5: The morpholine ring is a common scaffold in CNS drugs. How does it influence the formulation and pharmacokinetic properties of (S,S)-Reboxetine?

Expert Insight: The morpholine scaffold is frequently used in medicinal chemistry for several strategic reasons that positively impact formulation and pharmacokinetics.[\[7\]](#)[\[8\]](#)

- Improved Physicochemical Properties: The morpholine ring often enhances aqueous solubility and provides a favorable balance of lipophilicity, which is crucial for oral absorption and crossing the blood-brain barrier.[\[8\]](#)
- Metabolic Stability: While it can be oxidized, the morpholine ring can also impart metabolic stability to a molecule compared to more labile structures.
- Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets and transport proteins.[\[8\]](#)

For (S,S)-Reboxetine, the morpholine moiety contributes to its overall profile, allowing for high oral bioavailability ($\geq 94\%$ for the racemate) and its action within the central nervous system.[\[6\]](#) When formulating, the key is to ensure the molecule is in solution so these inherent properties can be fully realized.

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